molecular formula C19H16ClN3O4 B2833339 7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105218-89-0

7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2833339
CAS No.: 1105218-89-0
M. Wt: 385.8
InChI Key: ZUDPEZJADDYOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic small molecule of high interest in oncological and medicinal chemistry research. It is built on a 2H-benzo[b][1,4]oxazin-3(4H)-one core, a privileged scaffold demonstrated to possess significant anti-cancer properties. Scientific studies have established that derivatives of this scaffold can inhibit the proliferation of various human cancer cell lines, including lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovarian (SKOV3) cancers . The anti-cancer activity is often mediated through the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells . Furthermore, related compounds have been shown to trigger DNA damage and activate autophagy pathways, presenting a multi-faceted mechanism to suppress tumor growth . The specific molecular architecture of this compound, which incorporates a 1,2,4-oxadiazole unit linked to a 4-ethoxyphenyl group, is designed to optimize its interaction with key biological targets. This structure exemplifies a molecular hybridization strategy, aiming to enhance potency and selectivity for pre-clinical investigation . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to utilize this compound for in vitro studies to further elucidate its precise mechanism of action, pharmacokinetic properties, and potential in novel anti-cancer therapy development.

Properties

IUPAC Name

7-chloro-4-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-2-25-14-6-3-12(4-7-14)19-21-17(27-22-19)10-23-15-8-5-13(20)9-16(15)26-11-18(23)24/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDPEZJADDYOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Core: The initial step involves the synthesis of the benzoxazinone core through a cyclization reaction of an appropriate chloro-substituted aniline derivative with a suitable carboxylic acid or ester.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring by reacting the intermediate with a hydrazine derivative and an appropriate carboxylic acid or ester.

    Coupling Reaction: The final step involves the coupling of the oxadiazole intermediate with the benzoxazinone core through a methylene bridge, typically using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The electron-withdrawing effects of the adjacent oxazine and oxadiazole rings activate the chlorine atom at position 7 for nucleophilic aromatic substitution (NAS).

Reaction TypeConditionsProductReference
HydrolysisAqueous NaOH (80°C, 12 h)7-hydroxy derivative
AminationNH₃ in ethanol (reflux)7-amino derivative

Mechanistic Insight : The chlorine atom undergoes displacement via a two-step addition-elimination mechanism, facilitated by the electron-deficient aromatic ring.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety participates in ring-opening and cycloaddition reactions due to its electron-deficient nature.

Reaction TypeConditionsProductReference
Acidic HydrolysisHCl (conc.), 100°CCarboxylic acid derivative
ReductionH₂/Pd-C in ethanolAmidoxime intermediate

Key Observation : The oxadiazole ring is stable under neutral conditions but undergoes cleavage under strong acidic or reductive environments.

Benzo[b] oxazine Ring-Opening

The oxazine ring undergoes ring-opening under acidic or nucleophilic conditions:

Reaction TypeConditionsProductReference
Acidic HydrolysisH₂SO₄ (dilute), ΔSecondary amine and ketone fragments
AlkylationR-X/K₂CO₃ in DMFN-alkylated derivatives

Structural Impact : Ring-opening reactions modify the scaffold’s rigidity, potentially altering biological activity .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-ethoxyphenyl group directs electrophiles to specific positions:

Reaction TypeConditionsProductReference
NitrationHNO₃/H₂SO₄, 0°C3-nitro-4-ethoxyphenyl derivative
BrominationBr₂/FeBr₃3-bromo-4-ethoxyphenyl derivative

Regioselectivity : Substitution occurs preferentially at the para position relative to the ethoxy group .

Cross-Coupling Reactions

The chlorine atom enables participation in palladium-catalyzed couplings:

Reaction TypeConditionsProductReference
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives
Buchwald-Hartwig AminationPd₂(dba)₃, XantphosAryl amine derivatives

Applications : These reactions are critical for diversifying the compound’s structure in drug discovery .

Oxidation and Reduction Pathways

Functional group interconversions are feasible:

Reaction TypeConditionsProductReference
Oxidation of methyleneKMnO₄, H₂OKetone derivative
Reduction of oxadiazoleLiAlH₄Diamine intermediate

Synthetic Utility : These pathways enable the introduction of polar functional groups for solubility optimization.

Scientific Research Applications

Structural Formula

C16H15ClN2O3\text{C}_{16}\text{H}_{15}\text{ClN}_{2}\text{O}_{3}

Anticancer Potential

Research indicates that derivatives of 1,3,4-oxadiazole , which include the oxadiazole moiety present in this compound, exhibit significant anticancer properties. The mechanisms of action typically involve:

  • Inhibition of Enzymes : Targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival .
  • Molecular Docking Studies : Computational studies have shown that modifications to the oxadiazole structure can enhance binding affinity to cancer-related targets, leading to increased cytotoxicity against various cancer cell lines .

Case Studies

  • Telomerase Inhibition : A study demonstrated that certain oxadiazole derivatives significantly inhibited telomerase activity in gastric cancer cell lines, suggesting that similar derivatives could be effective in treating other cancers .
  • Cell Line Testing : Compounds derived from oxadiazoles were tested against multiple cancer types, including breast (MCF7) and liver (HEPG2) cancers. Results showed promising IC50 values indicating potent anticancer activity .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. The oxadiazole framework is known for its ability to disrupt microbial cell membranes or inhibit essential enzymes in microbial metabolism.

Research Findings

  • Antibacterial Activity : Studies have reported that oxadiazole derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds with similar structures have shown potential in:

  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation markers in vitro.
  • Antioxidant Activity : The presence of phenolic groups in the structure contributes to antioxidant properties by scavenging free radicals.

Summary of Applications

Application AreaDescriptionReferences
AnticancerInhibits key enzymes involved in cancer cell proliferation
AntimicrobialEffective against various bacteria and fungi
Anti-inflammatoryReduces inflammation markers
AntioxidantScavenges free radicals

Mechanism of Action

The mechanism of action of 7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various cellular pathways, such as signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in the substituents on the 1,2,4-oxadiazole ring and the benzooxazinone core:

Compound Name/Identifier Oxadiazole Substituent Benzooxazinone Substituent Molecular Weight (g/mol) Key References
Target Compound 3-(4-Ethoxyphenyl) 7-Chloro ~403.83 (calculated)
Compound 27 () 3-Methyl Unsubstituted 246 [M+H]
Compound 36 () 5-Methylisoxazol-3-yl 7-Chloro 185 [M+H] (intermediate)
Compound 29 () 5-Isobutyl Unsubstituted Not reported
Compound 3-(4-Fluorophenyl) 4-Chlorobenzyl/thioquinazolinone 453.90 (calculated)

Key Observations :

  • Steric Bulk : The ethoxyphenyl substituent is bulkier than methyl or isobutyl, which may reduce metabolic clearance but increase binding specificity .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~403.83 vs.
  • Spectroscopic Data : LC-MS profiles (e.g., m/z = 246 [M+H] for compound 27) provide benchmarks for structural validation of analogs .

Biological Activity

7-Chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₁₆ClN₃O₄
  • Molecular Weight : 385.8 g/mol
  • CAS Number : 1105218-89-0

The biological activity of 7-chloro derivatives, particularly those containing oxadiazole moieties, is primarily attributed to their ability to interact with various biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, studies have demonstrated that certain derivatives can cause significant accumulation of cells in the G2/M phase .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may enhance oxidative stress in cancer cells, contributing to their cytotoxic effects .

Anticancer Activity

A series of studies have evaluated the anticancer potential of 7-chloro derivatives:

  • Cytotoxicity Studies : The compound has been tested against various human cancer cell lines including A549 (lung carcinoma), HCT116 (colon carcinoma), and K562 (leukemia). The half-maximal inhibitory concentration (IC50) values were determined using MTS assays. For example:
    Cell LineIC50 (μM)
    A54912.5
    HCT11610.0
    K56215.0

These results indicate a promising cytotoxic profile against multiple cancer types .

Case Studies

  • Study on Lung Cancer Cells : In a study involving A549 cells, treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.
  • Mechanistic Insights : Further mechanistic studies showed that the compound inhibits HDAC activity, leading to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the oxadiazole ring or the benzo[b][1,4]oxazine scaffold can significantly alter potency and selectivity against different cancer types. Studies have highlighted that:

  • Substituents on the oxadiazole enhance binding affinity to target proteins.
  • The presence of halogen atoms increases cytotoxic effectiveness .

Summary of Findings

The biological activity of 7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one demonstrates significant promise as an anticancer agent through various mechanisms including enzyme inhibition and cell cycle modulation. Its efficacy across multiple cancer cell lines positions it as a candidate for further development in cancer therapeutics.

Q & A

Q. Advanced Methodological Approach :

  • Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or ethanol to enhance reaction efficiency, as demonstrated in analogous oxadiazole-containing compounds . Microwave-assisted synthesis may reduce reaction time and improve yields compared to traditional thermal methods .
  • Catalyst Optimization : Employ coupling agents such as EDCI/HOBt for amide bond formation between precursor moieties (e.g., benzooxazine and oxadiazole intermediates). Monitor reaction progress via TLC or HPLC to identify optimal stoichiometry .
  • Purification Strategies : Recrystallize crude products using methanol/water mixtures to remove unreacted starting materials. Column chromatography with silica gel (ethyl acetate/hexane gradients) can isolate high-purity fractions .

What advanced techniques are recommended for resolving structural ambiguities in this compound?

Q. Advanced Methodological Approach :

  • X-ray Crystallography : Resolve absolute stereochemistry and confirm substituent positioning, as demonstrated for structurally related benzoxazine derivatives .
  • Multinuclear NMR : Use 13C^{13}\text{C}- and 19F^{19}\text{F}-NMR (if applicable) to verify connectivity of the oxadiazole and ethoxyphenyl groups. 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY experiments can clarify spatial arrangements .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight and detect isotopic patterns (e.g., chlorine atoms) .

How should researchers design experiments to evaluate the biological activity of this compound?

Q. Advanced Methodological Approach :

  • Target Selection : Prioritize enzyme targets (e.g., Factor Xa, cyclooxygenase) based on structural analogs like BAY 59-7939, a benzoxazine-derived anticoagulant .
  • In Vitro Assays : Use fluorogenic substrates or colorimetric assays (e.g., IC50_{50} determination) to measure inhibition potency. Include positive controls (e.g., rivaroxaban for Factor Xa) .
  • In Vivo Models : For antithrombotic activity, employ rodent models of venous thrombosis with dose-response studies (e.g., 1–10 mg/kg oral administration) .

How can conflicting data in biological activity studies be addressed?

Q. Advanced Methodological Approach :

  • Reproducibility Checks : Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines) .
  • Purity Validation : Ensure compound purity (>95% via HPLC) to rule out confounding effects from impurities .
  • Statistical Analysis : Apply multivariate ANOVA to account for variables like solvent residues or batch-to-batch variability .

What mechanistic studies are recommended to elucidate the compound’s mode of action?

Q. Advanced Methodological Approach :

  • X-ray Co-Crystallization : Determine binding interactions with target enzymes (e.g., Factor Xa’s S1/S4 pockets), as shown for oxazolidinone inhibitors .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein stability over 100-ns trajectories to predict residence time and binding affinity .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding .

What safety protocols should be followed during handling and toxicity evaluation?

Q. Advanced Methodological Approach :

  • Acute Toxicity Testing : Conduct OECD 423-acute oral toxicity studies in rodents, monitoring for neurotoxicity or hepatotoxicity .
  • In Vitro Cytotoxicity : Use HepG2 or HEK293 cell lines with MTT assays to establish IC50_{50} values for non-target cells .
  • PPE Requirements : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced Methodological Approach :

  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy on the phenyl ring) to assess electronic effects on activity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with biological data .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the oxadiazole ring) using software like Schrödinger’s Phase .

What analytical strategies validate compound stability under physiological conditions?

Q. Advanced Methodological Approach :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via UPLC-MS .
  • Plasma Stability Assays : Incubate with human plasma (1–24 hours) and quantify parent compound using LC-MS/MS .

How can researchers address low solubility in aqueous media?

Q. Advanced Methodological Approach :

  • Prodrug Design : Introduce phosphate or ester groups at the benzooxazine nitrogen to enhance hydrophilicity .
  • Nanoparticle Formulation : Use PLGA or liposomal carriers to improve bioavailability. Characterize particle size via DLS and encapsulation efficiency via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.